molecular formula C8H4ClF3O B13572970 1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B13572970
M. Wt: 208.56 g/mol
InChI Key: WMPNICWIWQRYQH-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone is a chemical compound with the following structural formula:

C8H4ClFO2\text{C}_8\text{H}_4\text{ClFO}_2 C8​H4​ClFO2​

This compound belongs to the class of ketones and contains both chlorine and fluorine atoms. It is characterized by its unique combination of halogens and carbonyl functionality.

Preparation Methods

Synthetic Routes:

  • Direct Synthesis:

    • One common method involves the direct reaction of 2-chloro-3-fluorobenzoyl chloride with difluoromethyl magnesium bromide (CF₂BrMg) or difluoromethyl lithium (CF₂Li).
    • The reaction proceeds via nucleophilic addition of the difluoromethyl group to the carbonyl carbon, followed by elimination of the halide ion.
    • The resulting product is 1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone.
  • Indirect Synthesis:

    • Another approach is to prepare the corresponding boronic acid derivative (2-chloro-3-fluorophenylboronic acid) and then convert it to the ketone.
    • The boronic acid can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions.

Industrial Production Methods:

  • While research laboratories often use the direct synthetic routes, industrial production may involve more efficient and scalable methods.
  • Continuous flow processes, catalytic systems, and optimized reaction conditions are employed to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone can participate in several chemical reactions:

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can undergo substitution reactions, such as nucleophilic aromatic substitution.

    Oxidation: Oxidation of the ketone group can yield carboxylic acids or other functional groups.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.

    Agrochemicals: It may serve as a building block for herbicides or fungicides.

    Materials Science: Its unique structure could contribute to novel materials.

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular processes.

Comparison with Similar Compounds

  • Similar compounds include other halogenated ketones or fluorinated aromatic derivatives.
  • Uniqueness lies in the combination of chlorine, fluorine, and the ketone group.

Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding

Properties

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4ClF3O/c9-6-4(7(13)8(11)12)2-1-3-5(6)10/h1-3,8H

InChI Key

WMPNICWIWQRYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)C(F)F

Origin of Product

United States

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